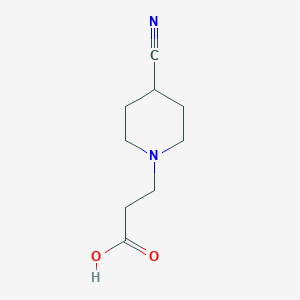
3-(4-Cyanopiperidin-1-yl)propanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Applications in Alkaloid Synthesis :
- 3-(4-Cyanopiperidin-1-yl)propanoic acid derivatives have been utilized in the synthesis of bridged tetracyclic indole systems, key intermediates in the synthesis of bridged indole alkaloids, a class of compounds with significant pharmaceutical applications (Bosch, Feliz, & Bennasar, 1984).
Development of Light Stabilizers :
- Derivatives of 3-(4-Cyanopiperidin-1-yl)propanoic acid have been synthesized for use as polymeric hindered amines light stabilizers, important for enhancing the durability and longevity of various materials (Deng Yi, 2008).
Intermediate in Drug Synthesis :
- 3-Cyanopiperidin-2,6-diones, derived from 3-(4-Cyanopiperidin-1-yl)propanoic acid, are key intermediates in the synthesis of several drugs and natural products. Their synthesis was achieved through environmentally friendly conditions, highlighting the compound's significance in green chemistry (Paprocki, Berłożecki, & Ostaszewski, 2019).
Structural Analysis in Crystallography :
- Compounds related to 3-(4-Cyanopiperidin-1-yl)propanoic acid have been synthesized and analyzed using single-crystal X-ray analysis, providing insights into molecular structures and interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Applications in Corrosion Inhibition :
- Derivatives of 3-(4-Cyanopiperidin-1-yl)propanoic acid have been investigated as inhibitors of mild steel corrosion, demonstrating the compound's utility in industrial applications (Olasunkanmi & Ebenso, 2019).
Synthesis of Novel Urease Inhibitors :
- Novel compounds synthesized from 3-(4-Cyanopiperidin-1-yl)propanoic acid have shown potential as urease inhibitors, suggesting applications in the development of therapeutic agents (Nazir et al., 2018).
Propiedades
IUPAC Name |
3-(4-cyanopiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-7-8-1-4-11(5-2-8)6-3-9(12)13/h8H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIIXVPPBFTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanopiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



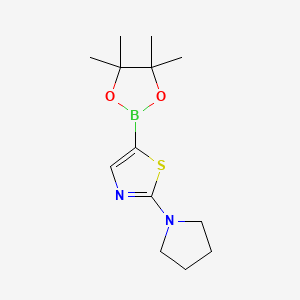
![6-methoxy-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1467674.png)
![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)
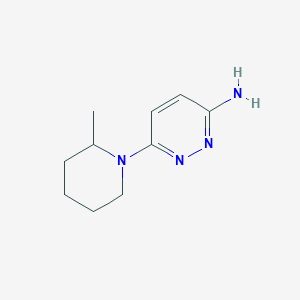
![2-[(2-Isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1467681.png)
![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)
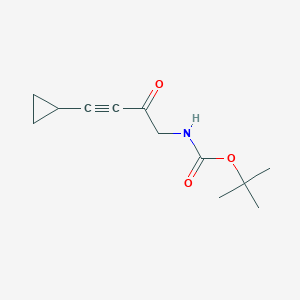
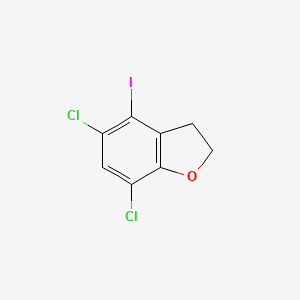
![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)
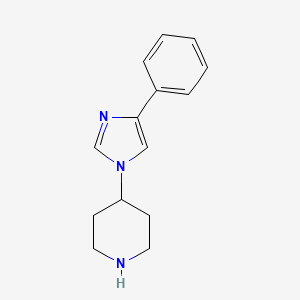
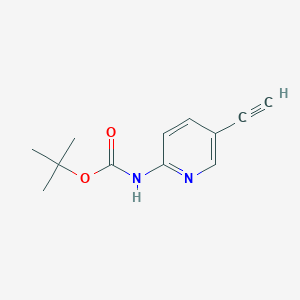


![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine](/img/structure/B1467696.png)